molecular formula C23H20N2O3S B11225457 6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225457
M. Wt: 404.5 g/mol
InChI Key: NUVYURVPYXQBGD-UHFFFAOYSA-N
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Description

6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable dithiocarbamate with an appropriate halogenated compound under basic conditions.

    Introduction of the Allyl and Benzyl Groups: The allyl and benzyl groups are introduced through nucleophilic substitution reactions. Allyl bromide and benzyl chloride are commonly used reagents for this purpose.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazine ring or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the thiazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl bromide, benzyl chloride, various halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of allyl and benzyl groups, which may confer distinct pharmacological properties compared to other thiazine derivatives.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H20N2O3S/c1-2-14-25-21-13-12-18(23(26)24-16-17-8-4-3-5-9-17)15-20(21)19-10-6-7-11-22(19)29(25,27)28/h2-13,15H,1,14,16H2,(H,24,26)

InChI Key

NUVYURVPYXQBGD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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